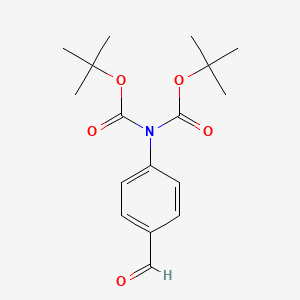

Di-tert-Butyl (4-formylphenyl)imidodicarbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Di-tert-Butyl (4-formylphenyl)imidodicarbonate is an organic compound with the molecular formula C17H23NO5. It is a white solid that is soluble in organic solvents. This compound is used as a reagent in organic synthesis, particularly for the preparation of primary amines from alkyl halides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-Butyl (4-formylphenyl)imidodicarbonate typically involves the reaction of 4-formylphenyl isocyanate with di-tert-butyl dicarbonate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Di-tert-Butyl (4-formylphenyl)imidodicarbonate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The imidodicarbonate group can undergo nucleophilic substitution reactions with amines to form urea derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base such as triethylamine.

Major Products

Oxidation: 4-carboxyphenyl imidodicarbonate.

Reduction: 4-hydroxyphenyl imidodicarbonate.

Substitution: Urea derivatives.

Scientific Research Applications

Di-tert-Butyl (4-formylphenyl)imidodicarbonate has several scientific research applications:

Chemistry: Used as a reagent for the synthesis of primary amines and urea derivatives.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Di-tert-Butyl (4-formylphenyl)imidodicarbonate involves the formation of reactive intermediates that can undergo nucleophilic substitution reactions. The imidodicarbonate group acts as an electrophile, facilitating the formation of urea derivatives when reacted with nucleophiles such as amines. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Di-tert-butyl-iminodicarboxylate: Similar in structure but lacks the formyl group.

2,4-di-tert-butylphenol: Contains tert-butyl groups but has a phenolic hydroxyl group instead of the imidodicarbonate group.

Uniqueness

Di-tert-Butyl (4-formylphenyl)imidodicarbonate is unique due to the presence of both the formyl and imidodicarbonate groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile reagent in organic synthesis .

Biological Activity

Di-tert-butyl (4-formylphenyl)imidodicarbonate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the chemical formula (C4H10O3N). It is characterized by the presence of two tert-butyl groups and a formylphenyl moiety, which contribute to its reactivity and biological properties. The compound is soluble in organic solvents, making it suitable for various synthetic applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as a reagent in organic synthesis and its potential inhibitory effects on specific enzymes. Studies have indicated that compounds with similar structures exhibit various biological activities, including:

- Antioxidant Activity : Compounds with tert-butyl substituents are known to exhibit antioxidant properties, which may help in mitigating oxidative stress in biological systems .

- Enzyme Inhibition : Research has shown that derivatives of imidodicarbonates can act as inhibitors for various enzymes, including kinases and demethylases, which play crucial roles in cellular signaling and gene regulation .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

- Cancer Treatment : Due to its ability to inhibit specific kinases involved in cancer progression, this compound may serve as a lead structure for developing novel anticancer agents .

- Inflammatory Diseases : By modulating enzyme activity associated with inflammatory pathways, it may have applications in treating autoimmune disorders .

1. Inhibition of MAP4K1

A study highlighted the inhibition of MAP4K1 (HPK1), a kinase implicated in various diseases. This compound was evaluated alongside other inhibitors, demonstrating significant enzyme inhibition at nanomolar concentrations. This suggests potential utility in enhancing immune responses in T-cells .

2. Antioxidant Properties

Research into related compounds has shown that di-tert-butyl phenols exhibit strong antioxidant activity, which correlates with their ability to scavenge reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative damage, potentially leading to therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C17H23NO5 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

tert-butyl N-(4-formylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

InChI |

InChI=1S/C17H23NO5/c1-16(2,3)22-14(20)18(15(21)23-17(4,5)6)13-9-7-12(11-19)8-10-13/h7-11H,1-6H3 |

InChI Key |

QFEUBKHCICOQFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC=C(C=C1)C=O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.